molecular formula C27H25N3O6 B8212263 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate

2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate

Cat. No.: B8212263
M. Wt: 487.5 g/mol
InChI Key: SNBZBHTXJNHQBJ-UHFFFAOYSA-N
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Description

2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate is a complex organic compound with a molecular formula of C27H25N3O6. This compound is notable for its intricate structure, which includes a pyrrolidinyl ring, a dibenzazocinyl moiety, and multiple oxo groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate typically involves multiple steps, including the formation of the pyrrolidinyl ring and the attachment of the dibenzazocinyl moiety. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. Cold-chain transportation and storage under -20°C are necessary to maintain the compound’s stability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6/c31-23(10-5-11-27(35)36-30-25(33)14-15-26(30)34)28-17-16-24(32)29-18-21-8-2-1-6-19(21)12-13-20-7-3-4-9-22(20)29/h1-4,6-9H,5,10-11,14-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBZBHTXJNHQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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